N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a cycloheptyl group at the N-terminal and a diethylaminoethyl substitution on the indole nitrogen. The compound’s synthesis likely follows a pathway similar to other indol-3-yl-oxoacetamides, involving oxalyl chloride-mediated coupling of indole precursors with amines . The diethylaminoethyl substituent may enhance solubility and receptor interactions, while the cycloheptyl group could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-13-9-10-14-20(18)26)22(28)23(29)24-17-11-7-5-6-8-12-17/h9-10,13-15,17H,3-8,11-12,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPMYDHYXIOVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly as a calcium channel blocker and its implications in treating various neurological and pain-related disorders. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H31N3O5, with a molecular weight of approximately 477.561 g/mol. The compound features an indole moiety, which is significant for its biological activity.
Calcium Channel Blockade:
The primary mechanism by which this compound exerts its effects is through the blockade of N-type voltage-gated calcium channels (Cav2.2). This action inhibits the influx of calcium ions into neurons, which is crucial for neurotransmitter release and pain signaling pathways.
Sodium Ion Channel Interaction:
Additionally, the compound interacts with sodium ion channels on nerve membranes, reducing sodium ion passage and consequently blocking nerve impulse conduction. This dual action on both calcium and sodium channels may enhance its analgesic properties .
Biological Activity and Therapeutic Applications
Research indicates that this compound could be beneficial in treating various conditions:
- Pain Management:
- Neurological Disorders:
Case Studies and Research Findings
Several studies have investigated the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The diethylaminoethyl group in the target compound may enhance receptor binding compared to simpler alkyl chains (e.g., pentyl in ), as seen in fluorinated derivatives with improved CB2 affinity. Cycloheptyl vs. adamantyl: Adamantane-containing analogs (e.g., 5r ) show potent cytotoxicity but may suffer from high molecular weight and rigidity. The cycloheptyl group in the target compound could balance lipophilicity and metabolic stability. Diethylaminoethyl vs. chlorobenzyl/pyridyl: D-24851’s chlorobenzyl group confers microtubule destabilization , while the target compound’s diethylaminoethyl moiety might favor interactions with G-protein-coupled receptors (e.g., CB2) or kinases.
Mechanistic Diversity: Compounds like 5r induce caspase-8-dependent apoptosis, whereas D-24851 targets tubulin. The target compound’s mechanism may depend on its substituents’ electronic and steric profiles. Resistance Profile: D-24851’s efficacy against multidrug-resistant cells suggests that non-overlapping binding sites (e.g., avoiding P-glycoprotein recognition) are critical—a feature possibly shared by the target compound due to its unique substitution pattern.
Key Observations:
- The target compound’s synthesis likely shares steps with ’s methodology (oxalyl chloride coupling) , but the diethylaminoethyl group may require additional protection/deprotection steps.
- Smaller analogs like the N,N-dimethyl derivative exhibit lower molecular weights and LogP values, favoring CNS penetration but possibly reducing target specificity.
Clinical and Preclinical Potential
- Anticancer Applications: The caspase-8 activation observed in 5r and the microtubule destabilization in D-24851 highlight the indole-oxoacetamide scaffold’s versatility. The target compound’s diethylaminoethyl group may enable kinase or receptor-mediated apoptosis.
- The target compound’s diethylamino group could enhance blood-brain barrier penetration.
- Safety Profile: D-24851’s lack of neurotoxicity underscores the importance of substituent choice in avoiding off-target effects—a consideration relevant to the cycloheptyl/diethylamino combination.
Q & A
Q. What are the established synthetic routes for N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Acylation of the indole nitrogen with 2-(diethylamino)-2-oxoethyl groups using chloroacetyl chloride or similar reagents.
- Condensation with cycloheptylamine to form the acetamide moiety.
Critical parameters include: - Temperature control (e.g., 0–5°C for acylation to minimize side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Catalyst use (e.g., DMAP for amide bond formation) .
Yield optimization requires rigorous purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., indole C3 substitution and cycloheptyl integration) .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cycloheptyl group and acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₇H₃₀N₄O₃ requires ±1 ppm accuracy) .
Q. What preliminary biological screening models are recommended to assess pharmacological potential?
- In vitro kinase assays to evaluate enzyme inhibition (e.g., tyrosine kinases due to indole’s ATP-mimetic properties) .
- Cell viability assays (MTT or SRB) against cancer lines (e.g., MCF-7, HepG2) to screen for antiproliferative activity .
- Molecular docking with proteins like Bcl-2 or tubulin to predict binding modes .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the acylation step?
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .
- Protecting Groups: Temporarily shield reactive indole NH with Boc groups to prevent undesired side reactions .
Q. How should contradictory data from mass spectrometry and NMR be resolved during characterization?
- Isotopic Pattern Analysis: Verify HRMS isotopic distribution matches theoretical values (e.g., chlorine/fluorine signatures) .
- 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals (e.g., diethylamino vs. cycloheptyl protons) .
- Alternative Ionization Methods: Use ESI+ vs. MALDI-TOF to confirm adduct formation .
Q. What computational strategies predict binding affinities and selectivity for target enzymes?
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., cycloheptyl vs. cyclohexyl) .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize analogs with improved selectivity .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C for 24–72 hours; monitor via HPLC .
- Light Sensitivity: Use ICH Q1B guidelines to test photodegradation under UV/visible light .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
